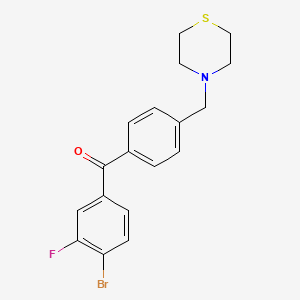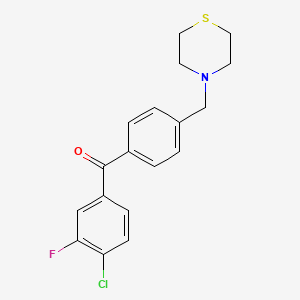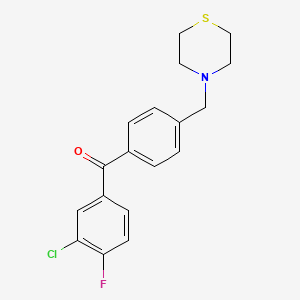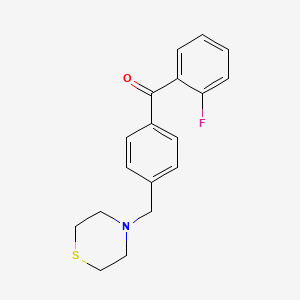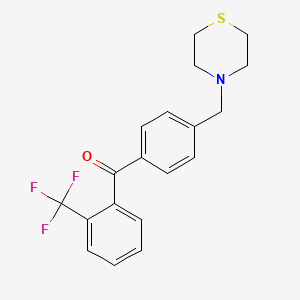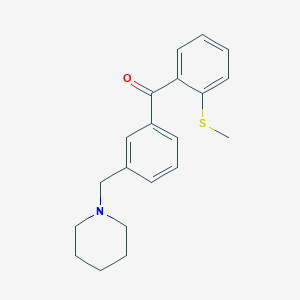
3'-Piperidinomethyl-2-thiomethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3’-Piperidinomethyl-2-thiomethylbenzophenone” is a chemical compound with the CAS Number: 898792-84-2 and a molecular weight of 325.47 . It has a linear formula of C20H23NOS .
Molecular Structure Analysis
The IUPAC name for this compound is [2-(methylsulfanyl)phenyl][3-(1-piperidinylmethyl)phenyl]methanone . The InChI code is 1S/C20H23NOS/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 .Applications De Recherche Scientifique
Fluorescence-Tagged Histamine H3 Receptor Ligands
Research involving (3‐phenoxypropyl)piperidine derivatives, including 3'-Piperidinomethyl-2-thiomethylbenzophenone, has led to the development of fluorescence-tagged nonimidazole histamine H3 receptor ligands. These compounds have been synthesized from piperidine and demonstrate high affinities for the histamine H3 receptor, with potential applications in identifying and understanding binding sites on the receptor (Amon et al., 2007).
Antibacterial Evaluation
Studies have shown that compounds like 3-Farnesyl-2-hydroxybenzoic acid, derived from piperidine analogs, exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. This research focuses on synthesizing and evaluating natural antibacterial compounds and their analogs (Malami et al., 2014).
Antiestrogenic Compounds
Research on 3-aroyl-2-arylbenzo[b]thiophene derivatives, related to the structure of 3'-Piperidinomethyl-2-thiomethylbenzophenone, has led to the development of potent antiestrogenic compounds. These compounds show promise in treating conditions like estrogen-dependent tumors, demonstrating significant antagonism to estradiol (Jones et al., 1984).
Antisecretory Activity in Gastric Acid Secretion
Compounds like N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which are structurally related to 3'-Piperidinomethyl-2-thiomethylbenzophenone, have been studied for their antisecretory activity in histamine-induced gastric acid secretion. These compounds have shown potential as therapeutic agents in treating conditions like ulcers (Ueda et al., 1991).
Antitubercular Agents
A series of novel compounds, including piperidine and piperazine appended dibenzo[b,d]thiophene-1,2,3-triazoles, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These studies contribute to the development of new antitubercular drugs (Pulipati et al., 2016).
Antileukemic Activity
Research on novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives has shown promising antileukemic activity against human leukemic cell lines. These studies are significant in the context of developing new therapeutic agents for leukemia (Vinaya et al., 2012).
Propriétés
IUPAC Name |
(2-methylsulfanylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCIEPKAXJAJCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643134 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Piperidinomethyl-2-thiomethylbenzophenone | |
CAS RN |
898792-84-2 |
Source


|
| Record name | Methanone, [2-(methylthio)phenyl][3-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325576.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325578.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325583.png)
![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)
![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)
![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)
